N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a benzamide-derived compound featuring a benzo[d]thiazole core substituted with a 6-ethoxy group, a diethylaminoethyl side chain, and a pyrrolidin-1-ylsulfonyl moiety.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S2.ClH/c1-4-28(5-2)17-18-30(26-27-23-14-11-21(34-6-3)19-24(23)35-26)25(31)20-9-12-22(13-10-20)36(32,33)29-15-7-8-16-29;/h9-14,19H,4-8,15-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVSJJRKPGGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising various functional groups, including:
- Diethylamino group : Contributes to its pharmacological effects.
- Benzo[d]thiazole moiety : Known for its role in anticancer activity.
- Pyrrolidinylsulfonyl group : Impacts solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 512.1 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures can exhibit diverse biological activities, particularly in cancer therapy. The following mechanisms have been proposed based on structure-activity relationship (SAR) studies:
- Apoptosis Induction : Compounds similar to this one have been shown to induce apoptosis in cancer cells by activating caspases, specifically procaspase-3, leading to programmed cell death .
- Antimicrobial Properties : Some analogs demonstrate antimicrobial activity, suggesting potential applications in treating infections.
- Inhibition of Tumor Growth : Studies have indicated that benzothiazole derivatives can inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives, including those similar to this compound.
Table 1: Summary of Biological Activities
| Compound | Activity | Mechanism |
|---|---|---|
| 8j | Anticancer | Induces apoptosis via caspase activation |
| 8k | Anticancer | Strong procaspase-3 activation |
| N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylsulfonylbenzamide | Antimicrobial | Disruption of bacterial cell walls |
Notable Findings
- A study highlighted that compounds similar to this compound showed significant anticancer activity against U937 and MCF-7 cell lines, with IC50 values indicating potent efficacy .
- Another investigation into SAR revealed that the presence of specific functional groups enhances the anticancer properties, particularly those capable of chelating metal ions like zinc, which are crucial for procaspase activation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
The compound shares structural similarities with other benzamide-thiazole derivatives, particularly in the use of sulfonamide and tertiary amine substituents. Key analogues include:
Physicochemical and Pharmacological Properties
Solubility and Bioavailability
- The target compound’s diethylaminoethyl and pyrrolidinylsulfonyl groups likely enhance solubility in aqueous media compared to analogues like nitazoxanide, which lacks ionizable tertiary amines .
Research Findings and Limitations
Key Studies
Limitations
- Analytical Gaps : X-ray diffraction (XRD) or spectroscopic data for the target compound is unavailable, hindering precise comparisons of crystallinity or stability .
Q & A
Q. Critical Parameters :
- Solvent polarity (acetonitrile > DMF > dichloromethane) affects reaction rates and yields.
- Temperature control during sulfonylation prevents side reactions (e.g., over-sulfonation) .
Q. Advanced Applications :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the diethylaminoethyl and pyrrolidinyl regions .
- X-ray Crystallography : Determines absolute stereochemistry (if applicable) and hydrogen-bonding patterns critical for target interactions .
What strategies improve solubility and stability in aqueous buffers?
Advanced Research Focus
The compound’s poor aqueous solubility (predicted LogP = 3.8) necessitates:
- Co-solvent Systems : 10–20% PEG-400 or DMSO in PBS (pH 7.4) enhances solubility to >500 µM .
- pH Adjustment : Buffers at pH 4.0–5.0 (acetate or citrate) stabilize the protonated diethylamino group, reducing aggregation .
- Lyophilization : Formulate with trehalose (1:5 w/w) to produce a stable lyophilized powder (reconstitution efficiency >95%) .
Q. Stability Data :
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| PBS (pH 7.4, 25°C) | 3 | Hydrolyzed amide |
| Acetate (pH 5.0, 4°C) | 14 | None detected |
How does the compound interact with biological targets, and what computational methods support this?
Advanced Research Focus
The compound’s mechanism involves competitive inhibition of kinase ATP-binding pockets, validated via:
- Molecular Docking (AutoDock Vina) : Predicts binding affinity (ΔG = -9.2 kcal/mol) with key interactions:
- Molecular Dynamics (MD) Simulations : 100-ns simulations confirm stable binding (RMSD < 2.0 Å) and identify flexible regions for SAR optimization .
- SAR Studies : Modifying the ethoxy group to methoxy reduces activity 5-fold, highlighting the role of steric bulk in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
